molecular formula C13H15NO3 B7829752 Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate

Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate

Cat. No.: B7829752
M. Wt: 233.26 g/mol
InChI Key: NAJAUTYWODULLX-BQYQJAHWSA-N
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Description

Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate is a chemical compound with the molecular formula C13H15O3N1. It is a derivative of benzoic acid and contains a dimethylamino group attached to an acryloyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate typically involves the reaction of 3-aminobenzoic acid with an appropriate acylating agent, followed by esterification. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the amino group, followed by the addition of an acyl chloride or anhydride to introduce the acryloyl group. The esterification step is usually carried out using methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or esters.

Scientific Research Applications

Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate can be compared with other similar compounds, such as Methyl 3-(dimethylamino)benzoate and Methyl 3-(2-(dimethylamino)ethoxy)benzoate. The presence of the acryloyl group in this compound makes it unique and suitable for specific reactions and applications that the other compounds may not be able to perform.

Comparison with Similar Compounds

  • Methyl 3-(dimethylamino)benzoate

  • Methyl 3-(2-(dimethylamino)ethoxy)benzoate

  • Methyl 2-(dimethylamino)benzoate

  • Ethyl 3-(methylamino)sulfonylbenzoate

Properties

IUPAC Name

methyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(2)8-7-12(15)10-5-4-6-11(9-10)13(16)17-3/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJAUTYWODULLX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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